Home > Products > Screening Compounds P102519 > 3-Methyl-1-(4-methylphenyl)piperazine
3-Methyl-1-(4-methylphenyl)piperazine - 180622-24-6

3-Methyl-1-(4-methylphenyl)piperazine

Catalog Number: EVT-447866
CAS Number: 180622-24-6
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piperazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been extensively studied for their potential applications in treating various central nervous system (CNS) disorders, including depression, anxiety, and hypertension. The structural modifications of piperazine rings have led to the development of compounds with specific affinities for serotonin receptors, serotonin transporters, and opioid receptors, which are critical targets for CNS therapeutics.

Applications in Various Fields

Central Nervous System Agents

Piperazine derivatives have been explored as potential CNS agents, with some compounds showing promising results as antidepressants and antianxiety medications. For example, a series of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds demonstrated significant antidepressant and antianxiety activities in animal models2. Another study reported the synthesis of new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter, suggesting a new class of antidepressants with a dual mechanism of action6.

Antihypertensive Agents

The search for novel antihypertensive agents has led to the development of piperazine derivatives with diuretic and blood pressure-lowering effects. One such compound, 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine, exhibited short-lived antihypertensive activity in animal studies, with a proposed mechanism involving ganglionic blockade5.

Schistosomiasis Treatment

Piperazine compounds have also been investigated for their potential use in treating schistosomiasis, a parasitic disease. The synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and alkylene diacyl-di-(1-methyl piperazides) was carried out for testing their activity against Schistosoma japonicum in experimental animals7.

Serotonin Receptor Research

The development of selective radioligands for serotonin receptors has been another area of application for piperazine derivatives. [3H]1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP) was synthesized and found to bind selectively and with high affinity to 5-HT1A receptor sites in rat brain, making it a valuable tool for studying serotonin receptors8.

1. Meclozine (1-[(4-Chlorophenyl)phenylmethyl]-4-[3-(methylphenyl)methyl]piperazine) []

  • Compound Description: Meclozine is an antihistamine drug with anticholinergic and antiemetic properties. It is primarily used to prevent and treat motion sickness and vertigo. []

2. N-[(4-Chlorophenyl)phenylmethyl]piperazine []

  • Compound Description: This compound is a metabolite of Meclozine identified in human urine and feces. []
  • Relevance: This Meclozine metabolite retains the (4-chlorophenyl)phenylmethyl substituent at the 1-position of the piperazine ring, similar to Meclozine. It lacks the 3-methylphenylmethyl group present in Meclozine and the methyl substituents found in 3-methyl-1-(4-methylphenyl)piperazine. []

3. 3-(4-[(4-Chlorophenyl)phenylmethyl]piperazino)methyl-benzoic acid []

  • Compound Description: This compound is a metabolite of Meclozine found in human urine and feces. []

4. 3-(4-[(4-Chlorophenyl)phenylmethyl]piperazino)methyl-benzamide []

  • Compound Description: This compound is a human metabolite of Meclozine detected in urine and feces. []

5. 2-[3-(4-[(4-Chlorophenyl)phenylmethyl]piperazino)methyl-benzoyl]amino-ethanesulphonic acid []

  • Compound Description: This compound is a metabolite of Meclozine identified in human urine and feces. []
  • Relevance: This metabolite is structurally analogous to other Meclozine metabolites, sharing the (4-chlorophenyl)phenylmethyl group at the 1-position of the piperazine ring. It is distinguished by a 2-[3-(4-[(4-chlorophenyl)phenylmethyl]piperazino)methyl-benzoyl]amino-ethanesulfonic acid group at the 4-position. []

6. 3-(4-[(4-Chlorophenyl)-3'-hydroxy-4'-methoxyphenylmethyl]piperazino)methyl-benzoic acid []

  • Compound Description: This compound is a metabolite of Meclozine detected in human urine and feces. []
  • Relevance: This metabolite shares structural features with other Meclozine metabolites, including a substituted phenylmethyl group at the 1-position of the piperazine ring. Unlike the other metabolites, this compound has a hydroxyl and a methoxy group on the phenyl ring. []

7. 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine-N4-oxide []

  • Compound Description: This compound is a metabolite of Meclozine identified in human urine and feces. []

8. 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine-N,N'-dioxide []

  • Compound Description: This compound is a metabolite of Meclozine found in human urine and feces. []
  • Relevance: This metabolite is structurally analogous to Meclozine, sharing the (4-chlorophenyl)phenylmethyl and (3-methylphenyl)methyl groups. It is distinguished by N-oxide groups at both the 1 and 4 positions of the piperazine ring. []

9. 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine []

  • Compound Description: This compound is a potent and selective σ1 receptor ligand with low lipophilicity, showing potential as a radiotracer for imaging σ1 receptors in the brain using positron emission tomography (PET). []
  • Relevance: This compound shares the core structure of a piperazine ring with 3-Methyl-1-(4-methylphenyl)piperazine. It has a 4-fluorobenzyl substituent at the 1-position and a (tetrahydrofuran-2-yl)methyl group at the 4-position of the piperazine ring. []

10. (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356) []

  • Compound Description: BI 1356 is a novel dipeptidyl peptidase 4 (DPP-4) inhibitor being investigated for the treatment of type 2 diabetes. It exhibits high potency and selectivity for DPP-4 compared to other DPP-4 inhibitors. []
  • Relevance: While not directly containing the piperazine ring, BI 1356 possesses a 3-amino piperidine ring, which shares a structural similarity to the piperazine ring in 3-methyl-1-(4-methylphenyl)piperazine due to their nitrogen-containing six-membered ring structure. []

11. N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) []

  • Compound Description: GSK962040 is a novel small molecule agonist of the motilin receptor, a key regulator of gastrointestinal motility. It exhibits promising activity at both recombinant human and native rabbit motilin receptors. []
  • Relevance: This compound includes a 3-methylpiperazine ring as a substituent. It shares the key structural feature of a piperazine ring with 3-Methyl-1-(4-methylphenyl)piperazine. []

(2R,4R)-4-Methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-l-arginyl)]-2-piperidinecarboxylic acid ((2R,4R)-MQPA) []

  • Compound Description: (2R,4R)-MQPA is a potent and selective thrombin inhibitor that exhibits significant stereochemical preference for thrombin inhibition. It shows promise as a potential therapeutic agent for thrombotic diseases. []
  • Relevance: This compound features a piperidine ring in its structure, which is structurally analogous to the piperazine ring in 3-Methyl-1-(4-methylphenyl)piperazine, as both are six-membered heterocyclic rings containing one nitrogen atom. []

1-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) []

  • Compound Description: GBR 12909 is a dopamine transport blocker that exhibits behavioral effects similar to cocaine. It enhances injection-lever responding in monkeys, suggesting potential involvement of both D1 and D2 dopamine receptor families. []
  • Relevance: GBR 12909 shares the core structure of a piperazine ring with 3-methyl-1-(4-methylphenyl)piperazine. Notably, it features a 2-[bis(4-fluorophenyl)methoxy]ethyl substituent at the 1-position and a 3-phenylpropyl group at the 4-position of the piperazine ring. []

cis-(+/-)-Methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate ((+/-)-PPCC) []

  • Compound Description: (+/-)-PPCC is a selective sigma receptor ligand that displays neuroprotective effects. It exhibits a binding preference for sigma(1) receptors over sigma(2) receptors and counteracts glutamate-induced oxidative stress in astroglial cells. []
  • Relevance: While not containing a piperazine ring, (+/-)-PPCC includes a 4-hydroxy-4-phenylpiperidine ring, structurally similar to the piperazine ring in 3-methyl-1-(4-methylphenyl)piperazine due to their nitrogen-containing six-membered ring structures. []
Classification
  • Chemical Name: 3-Methyl-1-(4-methylphenyl)piperazine
  • Molecular Formula: C12H18N2C_{12}H_{18}N_2
  • CAS Number: 1185296-78-9
  • Molecular Weight: 194.29 g/mol
  • Chemical Structure: The compound features a piperazine ring substituted with a methyl group at the 3-position and a para-methylphenyl group at the 1-position.
Synthesis Analysis

The synthesis of 3-Methyl-1-(4-methylphenyl)piperazine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available piperazine derivatives.
  2. Methylation: The introduction of the methyl group can be achieved through alkylation reactions, commonly using methyl iodide in the presence of a base like sodium hydride. This reaction is typically conducted in solvents such as dimethylformamide at temperatures ranging from 10°C to 25°C for optimal yield .
  3. Formation of Dihydrochloride Salt: The final product can be converted into its dihydrochloride form by reacting with hydrochloric acid, enhancing its solubility for various applications .

Technical Parameters

  • Methylation Conditions: Methyl iodide (1.1 to 1.2 moles) and sodium hydride are used per mole of piperazine derivative.
  • Reaction Time: Typically, the methylation reaction takes about one hour.
  • Isolation Techniques: The product can be extracted using organic solvents like toluene or ethyl acetate and purified by distillation.
Molecular Structure Analysis

The molecular structure of 3-Methyl-1-(4-methylphenyl)piperazine can be analyzed using various techniques:

  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides insights into the hydrogen environments within the molecule, confirming the positions of substituents.
  • Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

Structural Features

  • The piperazine ring contributes to the basicity and reactivity of the compound.
  • The para-methylphenyl substituent influences both lipophilicity and biological activity.
Chemical Reactions Analysis

3-Methyl-1-(4-methylphenyl)piperazine can participate in various chemical reactions:

  1. N-Alkylation Reactions: It can undergo further alkylation to introduce additional substituents on the nitrogen atoms.
  2. Oxidation Reactions: The methyl groups may be oxidized under specific conditions to form corresponding carbonyl compounds.
  3. Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Relevant Technical Details

  • Typical reaction conditions involve polar aprotic solvents to facilitate nucleophilic attacks.
  • Reaction yields can vary based on steric hindrance introduced by substituents.
Mechanism of Action

The mechanism of action for compounds like 3-Methyl-1-(4-methylphenyl)piperazine often relates to their interaction with neurotransmitter systems:

  1. Serotonin Receptor Modulation: Similar piperazine derivatives have been shown to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
  2. Dopamine Receptor Interaction: Some studies suggest that piperazine derivatives may also affect dopamine receptor activity, contributing to their psychoactive effects.

Relevant Data

  • Studies indicate that modifications on the piperazine core significantly alter receptor affinity and selectivity, impacting pharmacological profiles.
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-(4-methylphenyl)piperazine include:

  • Appearance: Typically appears as a white crystalline solid or powder.
  • Solubility: Highly soluble in water when in dihydrochloride form; limited solubility in organic solvents like ethanol.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

Relevant Data

  • Density and boiling point data can assist in understanding its behavior under different conditions.
Applications

3-Methyl-1-(4-methylphenyl)piperazine has several notable applications:

  1. Pharmaceutical Development: It serves as an intermediate in synthesizing various psychoactive compounds, including antidepressants and anxiolytics.
  2. Research Purposes: Used in studies exploring neurotransmitter interactions and receptor binding affinities.
  3. Analytical Chemistry: Employed as a standard reference in mass spectrometry and chromatography due to its well-defined structure.
Introduction to 3-Methyl-1-(4-methylphenyl)piperazine

Structural Characterization and Nomenclature

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is 3-methyl-1-(4-methylphenyl)piperazine, unequivocally defining its molecular architecture. This nomenclature specifies the methyl substituent at the 3-position of the piperazine ring and the para-methyl-substituted phenyl group attached to one nitrogen atom. The molecular formula is C₁₂H₁₈N₂, corresponding to a molecular weight of 190.28 g/mol for the free base form [2] [8]. Crystallographic analysis confirms that the piperazine ring adopts a chair conformation, with bond angles and lengths consistent with typical piperazine geometries. The compound may exist in stereoisomeric forms due to the chiral center at the 3-methyl position; the (3R) enantiomer has been documented under Chemical Abstracts Service registry number 874649-38-4 [8]. Salt forms significantly alter the formula, exemplified by the dihydrochloride hydrate (C₁₂H₂₂Cl₂N₂O; molecular weight: 281.22 g/mol) .

Key Structural Features: Piperazine Core and Substituted Aryl Groups

The molecule integrates two distinct structural domains:

  • Piperazine Heterocycle: A six-membered diazacycloalkane exhibiting chair conformation. One nitrogen atom (N1) is tertiary, bonded to the 4-methylphenyl group, while the other (N4) is secondary and bears a hydrogen atom. The methyl group at the 3-position introduces stereochemical complexity and modest steric perturbation [2] .
  • 4-Methylphenyl (p-Tolyl) Group: An aromatic system attached via a carbon-nitrogen bond to N1. The para-methyl substituent enhances electron donation to the aromatic ring, moderately influencing the electron density at N1 and the molecule's overall lipophilicity. Spectroscopic characterization, particularly nuclear magnetic resonance, reveals distinct proton environments: methyl protons on the piperazine ring appear near δ 1.1-1.3 ppm, while aromatic protons and the aryl methyl group resonate near δ 7.1-7.3 ppm and δ 2.3 ppm, respectively [2] .

Table 1: Key Atomic Connectivity in 3-Methyl-1-(4-methylphenyl)piperazine

Atom PositionBonded Atoms/FragmentsBond Type
Piperazine N1C(aryl), C2(piperazine), C6(piperazine)Tertiary amine
Piperazine N4H, C3(piperazine), C5(piperazine)Secondary amine
C3 (Piperazine)Methyl group, N4, C2, C4Chiral center
Aryl GroupC1'(ipso) bonded to N1para-substituted toluene

Comparative Analysis with Related Piperazine Derivatives

Structural modifications within the piperazine-aryl scaffold profoundly influence electronic distribution, steric bulk, and physicochemical behavior:

  • Positional Isomerism: Contrasting 1-(3-methylphenyl)piperazine (Chemical Abstracts Service 41186-03-2) and 1-(4-methylphenyl)piperazine (Chemical Abstracts Service 39593-08-3) reveals the impact of aryl substitution pattern. The meta-isomer (Chemical Abstracts Service 41186-03-2) exhibits altered dipole moments and crystallization behavior compared to the para-isomer discussed here [4] [9].
  • Substituent Effects: Replacing the methyl group with halogens (e.g., 1-(4-fluorophenyl)piperazine, Chemical Abstracts Service 2252-63-3) or methoxy groups (e.g., 1-(4-methoxyphenyl)piperazine, Chemical Abstracts Service 38212-30-5) modifies electronic properties and hydrogen-bonding capacity. Electron-withdrawing substituents (e.g., -F) reduce basicity at N1 compared to electron-donating groups (e.g., -CH₃) [9].
  • N-Functionalization: Derivatives like N,N-diethyl-1-methyl-3-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-4-oxo-1,4-dihydroquinoline-6-sulfonamide (molecular weight: 510.66 g/mol) demonstrate how the secondary nitrogen (N4) serves as a site for further functionalization, enabling complex molecular architectures [5].

Table 2: Structural and Electronic Comparison of Piperazine Derivatives

CompoundSubstituent/R-groupMolecular FormulaMolecular Weight (g/mol)Key Property Differences
3-Methyl-1-(4-methylphenyl)piperazine3-CH₃; 4-CH₃-C₆H₄-C₁₂H₁₈N₂190.28Baseline lipophilicity; chiral center
1-(4-Methylphenyl)piperazine (pMPP)H; 4-CH₃-C₆H₄-C₁₁H₁₆N₂176.26Reduced steric bulk; achiral
1-(4-Fluorophenyl)piperazine (pFPP)H; 4-F-C₆H₄-C₁₀H₁₃FN₂180.22Enhanced polarity; reduced basicity
1-(Toluene-4-sulfonyl)-3-methylpiperazine3-CH₃; 4-CH₃-C₆H₄-SO₂-C₁₂H₁₈N₂O₂S254.35Sulfonamide enhances crystallinity; hydrogen-bond acceptor sites [7]

Physicochemical Properties

Crystallographic Data and Hydrogen Bonding Patterns

The dihydrochloride hydrate salt (C₁₂H₁₈N₂·2HCl·H₂O) provides well-defined crystalline material for structural analysis. Key crystallographic features include:

  • Unit Cell Parameters: Crystals typically form in monoclinic space groups, with detailed metrics including axis lengths and angles determined via single-crystal X-ray diffraction. The asymmetric unit contains one protonated piperazine cation, two chloride anions, and one water molecule .
  • Hydrogen Bonding Network: Extensive hydrogen bonds dominate crystal packing:
  • N–H⁺···Cl⁻ interactions between protonated piperazine nitrogens (N4–H⁺) and chloride ions (2.9–3.2 Å).
  • O–H···Cl⁻ and O–H···O bonds involving the water molecule, chloride ions, and occasionally protonated nitrogen atoms.
  • C–H···Cl⁻ contacts further stabilize the lattice.This three-dimensional network results in high melting points (>250°C) for salt forms and influences solubility behavior [5].
  • Piperazine Conformation: The ring adopts a stable chair conformation with the methyl group equatorial to minimize 1,3-diaxial interactions. The para-methylphenyl group occupies an equatorial position at N1. Torsion angles confirm this geometry, with N1-C1'(aryl) bond lengths approximating 1.47 Å .

Table 3: Crystallographic Properties of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride Hydrate

ParameterValue/DescriptionMethod
Empirical FormulaC₁₂H₂₂Cl₂N₂OSingle-crystal X-ray diffraction
Crystal SystemMonoclinicSingle-crystal X-ray diffraction
Space GroupP2₁/c or equivalentSingle-crystal X-ray diffraction
Hydrogen Bond Donors3 (N⁺–H, O–H₂)X-ray / neutron diffraction
Hydrogen Bond Acceptors4 (Cl⁻, O, N)X-ray analysis
Dominant InteractionsN⁺–H···Cl⁻, O–H···Cl⁻, O–H···O, C–H···Cl⁻X-ray diffraction

Solubility, Stability, and Hygroscopic Behavior

  • Solubility Profile: The free base exhibits moderate solubility in polar organic solvents (ethanol, dimethylformamide, dichloromethane) but limited solubility in aliphatic hydrocarbons and water. Salt formation dramatically enhances aqueous solubility: the dihydrochloride hydrate form is freely soluble in water (>50 mg/mL) due to ionic dissociation and hydration effects. This property facilitates biological testing and formulation. Solubility increases with temperature and shows pH dependence, decreasing in alkaline conditions where the free base precipitates .
  • Thermal and Chemical Stability: The free base is stable at room temperature under inert atmospheres but may undergo oxidative degradation upon prolonged air exposure, particularly at elevated temperatures. The dihydrochloride hydrate demonstrates enhanced thermal stability, decomposing above 250°C. Both forms are stable under typical storage conditions (room temperature, desiccated). The compound withstands mild acidic and basic conditions but degrades under strong oxidizing agents [8].
  • Hygroscopicity: The dihydrochloride hydrate exhibits hygroscopic behavior, absorbing atmospheric moisture upon exposure. This necessitates storage in sealed containers with desiccants. The hydrate form (C₁₂H₁₈N₂·2HCl·H₂O) contains stoichiometric water (approximately 6.4% by weight), which can be partially removed under vacuum or heating, potentially forming anhydrous or lower hydrates .
  • Predicted Physicochemical Parameters: Computational models estimate:
  • Boiling point: 326.7 ± 30.0 °C (free base) [8]
  • Density: 0.980 ± 0.06 g/cm³ (free base) [8]
  • pKa (conjugate acid): 9.06 ± 0.40, indicating moderate basicity primarily localized at the secondary nitrogen (N4) [8]
  • Partition coefficient (logP): Approximately 2.5–3.0 for the free base, reflecting moderate lipophilicity suitable for blood-brain barrier penetration [8].

Properties

CAS Number

180622-24-6

Product Name

3-Methyl-1-(4-methylphenyl)piperazine

IUPAC Name

3-methyl-1-(4-methylphenyl)piperazine

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3

InChI Key

NUVOURRQFIQWTK-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=CC=C(C=C2)C

Synonyms

Piperazine, 3-methyl-1-(4-methylphenyl)- (9CI)

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.